molecular formula C22H20BrNO5S B3554841 METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE

METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B3554841
M. Wt: 490.4 g/mol
InChI Key: ICDYBPHWOQAXKP-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a bromophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry where it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
  • METHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE

Uniqueness

The presence of the bromine atom in METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE imparts unique reactivity and properties compared to its chloro and fluoro analogs

Properties

IUPAC Name

methyl 2-[[2-(4-bromophenyl)acetyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO5S/c1-27-17-9-6-14(11-18(17)28-2)16-12-30-21(20(16)22(26)29-3)24-19(25)10-13-4-7-15(23)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDYBPHWOQAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Reactant of Route 5
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE

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